molecular formula C20H26N2O6 B3093907 Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid CAS No. 1251001-87-2

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

Cat. No.: B3093907
CAS No.: 1251001-87-2
M. Wt: 390.4
InChI Key: CSYNHJIDCIEPDB-HRCADAONSA-N
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Description

This compound is a racemic bicyclic pyrrolidine derivative featuring an octahydropyrrolo[3,4-b]pyrrole core. Key functional groups include:

  • Benzyloxycarbonyl (Cbz) at position 1: A common amine-protecting group.
  • tert-Butoxycarbonyl (Boc) at position 5: A bulky protecting group used for amines.
  • Carboxylic acid at position 2: Enhances solubility and enables further derivatization.

The compound’s stereochemistry (2S,3aS,6aS) and fused bicyclic structure contribute to its conformational rigidity, which is critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(2S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24)/t14-,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYNHJIDCIEPDB-HRCADAONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](N([C@@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H26N2O6
  • CAS Number : 1251001-87-2
  • Molecular Weight : 378.44 g/mol

The structure features a pyrrolo[3,4-b]pyrrole framework, which is known for its bioactive properties. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its solubility and stability, making it a candidate for various biological evaluations.

This compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are beneficial in treating certain diseases.
  • Receptor Interaction : The compound may interact with various receptors in the body, modulating their activity and influencing physiological responses.
  • Antiviral Properties : Research indicates potential efficacy against viral infections, particularly through its interaction with viral proteins.

Study on Hepatitis B Virus (HBV)

A recent study investigated the binding characteristics of pyrrole-scaffold inhibitors against the HBV capsid protein. The findings demonstrated that compounds similar to this compound exhibited strong binding affinities, suggesting potential use in antiviral therapies targeting HBV .

In Vitro Biological Activity

In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. These findings highlight its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Antiviral ActivityPotential efficacy against HBV
Anticancer PropertiesInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The octahydropyrrolo[3,4-b]pyrrole core distinguishes this compound from analogs with alternative bicyclic systems:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Octahydropyrrolo[3,4-b]pyrrole Boc, Cbz, COOH ~377.4 (estimated)
Compound 18 () Hexahydropyrrolo[3,4-c]pyrrole Trifluoromethylphenyl, pyrimidine, COOH ~450.4 (reported)
Compound Hexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine Boc, COOH, dimethyl groups 313.35 (reported)
  • Key Insight: The [3,4-b] vs.

Functional Group Comparison

Protecting Groups:
  • Boc vs. Cbz: The Boc group (tert-butyl) offers steric hindrance and acid-labile protection, while Cbz (benzyl) is base-stable and removed via hydrogenolysis. Compounds with both groups (e.g., the target) enable orthogonal deprotection strategies .
  • Trifluoromethylphenyl (): Introduces hydrophobicity and electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins like retinol-binding protein 4 (RBP4) .
Carboxylic Acid Moieties:
  • The target’s carboxylic acid at position 2 contrasts with pyrimidine-carboxylic acid in Compound 18 (). Pyrimidine rings enhance π-π stacking but reduce solubility compared to pyrrolidine-based acids .

Research Findings and Implications

  • Stereochemistry Matters : Racemic mixtures (e.g., the target) often exhibit reduced potency compared to enantiopure analogs due to inactive enantiomers .
  • Protecting Group Strategy : Dual Boc/Cbz protection enables stepwise functionalization but adds synthetic complexity versus single-protected analogs .
  • Core Rigidity: Bicyclic systems like octahydropyrrolo[3,4-b]pyrrole improve metabolic stability but may reduce solubility compared to monocyclic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
Reactant of Route 2
Racemic-(2S,3aS,6aS)-1-((benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid

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